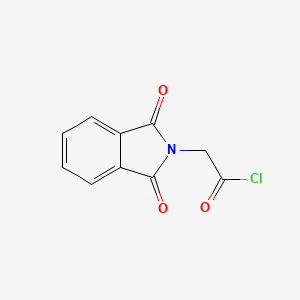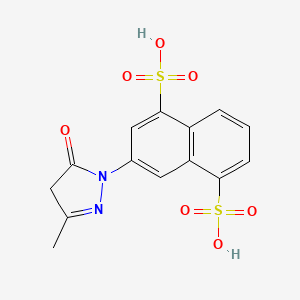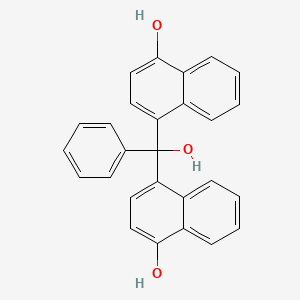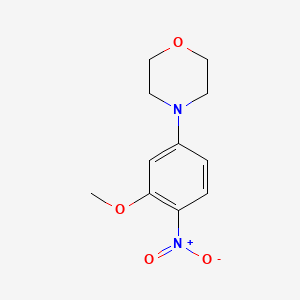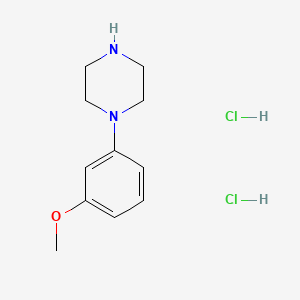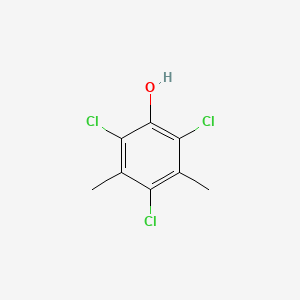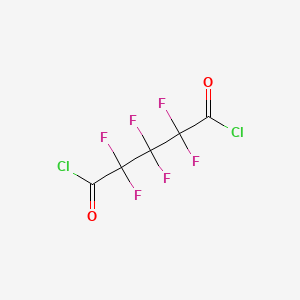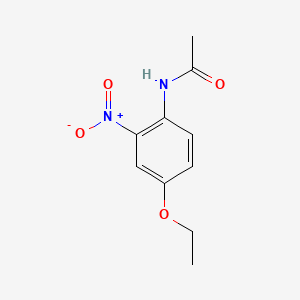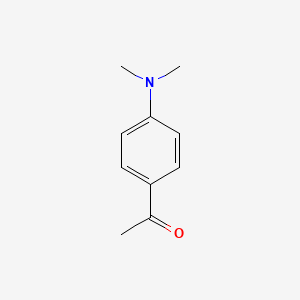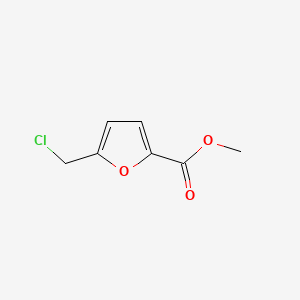
氰基-(2-氧代-2,3-二氢-1H-吲哚-3-基)-乙酸
描述
Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a cyano group, an oxo group, and an indole moiety
科学研究应用
Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-cancer and anti-inflammatory properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various complex organic molecules.
Biological Studies: It is used in research to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This broad-spectrum binding capability suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
A related compound, (s)-(–)-n-[2-(3-hydroxy-2-oxo-2,3-dihydro-1h-indol-3-yl)-ethyl]-acetamide (sna), has been shown to inhibit cell proliferation and induce apoptosis in neuroglioma cells . This suggests that Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid might interact with its targets in a way that influences cell growth and survival.
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can influence its bioavailability, have been reported .
Result of Action
The related compound sna has been shown to inhibit cell proliferation, suppress cell migration, induce cell cycle arrest, and trigger apoptosis in neuroglioma cells . This suggests that Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid might have similar effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Formation of the Oxo Group: The oxo group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Acetic Acid Derivatization:
Industrial Production Methods: Industrial production of Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid may involve large-scale batch or continuous flow processes, utilizing the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Sodium cyanide, potassium cyanide, or other nucleophiles under appropriate conditions.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxo or hydroxyl groups.
Reduction Products: Amines or alcohols derived from the reduction of the cyano or oxo groups.
Substitution Products: Compounds with substituted cyano groups, such as amines or thiols.
相似化合物的比较
Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid can be compared with other similar compounds such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
2-Oxo-2,3-dihydro-1H-indole-3-acetic acid: A closely related compound with similar synthetic routes and chemical properties.
Cyanoacetic acid derivatives: Compounds with cyano and acetic acid groups, but different core structures.
Uniqueness: Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid is unique due to its combination of the indole core, cyano group, and oxo group, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
2-cyano-2-(2-oxo-1,3-dihydroindol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c12-5-7(11(15)16)9-6-3-1-2-4-8(6)13-10(9)14/h1-4,7,9H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGDHSNPSSYJGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70970069 | |
| Record name | Cyano(2-hydroxy-3H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70970069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54744-67-1 | |
| Record name | α-Cyano-2,3-dihydro-2-oxo-1H-indole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54744-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-acetic acid, 2,3-dihydro-alpha-cyano-2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054744671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyano(2-hydroxy-3H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70970069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


